
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties It is composed of a cyanophenoxy group attached to a propyl chain, which is further linked to a 4-methylbenzene-1-sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method includes the reaction of 4-cyanophenol with 3-chloropropyl 4-methylbenzenesulfonate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols, and the reaction is typically carried out in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted phenoxypropyl derivatives.
Hydrolysis: Products include 4-cyanophenol and 4-methylbenzenesulfonic acid.
Reduction: Products include 3-(4-aminophenoxy)propyl 4-methylbenzene-1-sulfonate.
Applications De Recherche Scientifique
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of functional materials and additives for various applications
Mécanisme D'action
The mechanism of action of 3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyanophenoxy group can engage in hydrogen bonding and π-π interactions, while the sulfonate group can participate in ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Aminophenoxy)propyl 4-methylbenzene-1-sulfonate: Similar structure but with an amine group instead of a nitrile group.
3-(4-Hydroxyphenoxy)propyl 4-methylbenzene-1-sulfonate: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
147749-98-2 |
|---|---|
Formule moléculaire |
C17H17NO4S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3-(4-cyanophenoxy)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H17NO4S/c1-14-3-9-17(10-4-14)23(19,20)22-12-2-11-21-16-7-5-15(13-18)6-8-16/h3-10H,2,11-12H2,1H3 |
Clé InChI |
OGRCXLZRDYYIMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
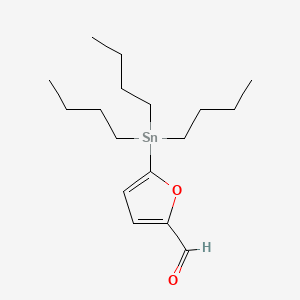
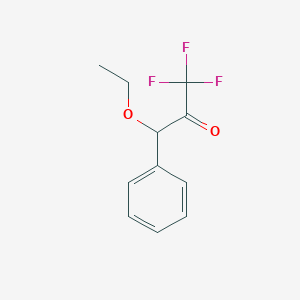
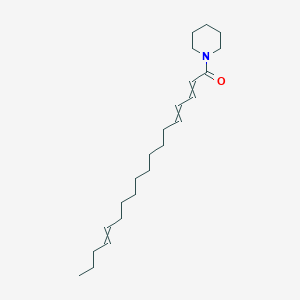
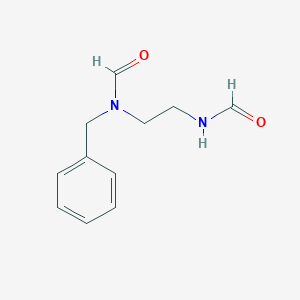
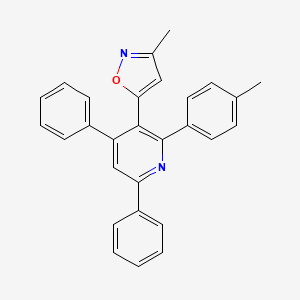


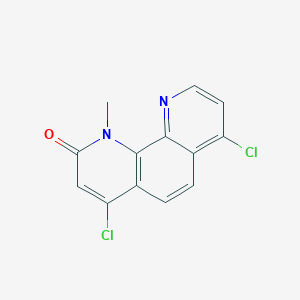
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
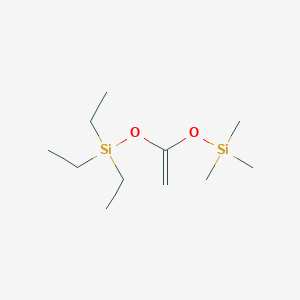

![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)
